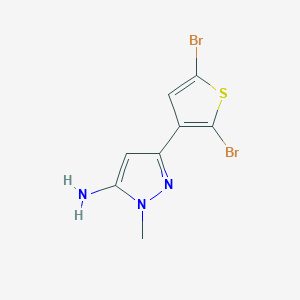
3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with two bromine atoms at positions 2 and 5, and a pyrazole ring substituted with a methyl group at position 1 and an amine group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2,5-dibromothiophene.
Formation of Pyrazole Ring: The dibromothiophene is then reacted with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or THF.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Various substituted thiophenes depending on the reagent used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Coupling: Aryl or vinyl-substituted thiophenes.
Scientific Research Applications
3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application:
Medicinal Chemistry: The compound may act by interacting with specific enzymes or receptors in the body, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.
Materials Science: In electronic applications, the compound’s mechanism involves the transport of electrons or holes through its conjugated system, contributing to its conductive properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of the target compound, used in polymerization reactions.
1-Methyl-1H-pyrazol-5-amine: A simpler analog without the thiophene ring, used in various organic synthesis applications.
Uniqueness
3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the dibromothiophene and pyrazole moieties, which confer specific electronic and chemical properties. This makes it particularly useful in applications requiring both aromatic stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C8H7Br2N3S |
|---|---|
Molecular Weight |
337.04 g/mol |
IUPAC Name |
5-(2,5-dibromothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3S/c1-13-7(11)3-5(12-13)4-2-6(9)14-8(4)10/h2-3H,11H2,1H3 |
InChI Key |
WMWIFCUMAZSCRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(SC(=C2)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


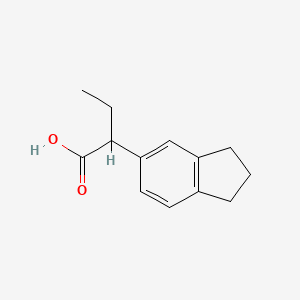
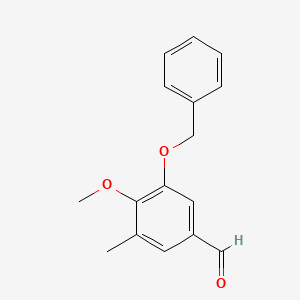
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol](/img/structure/B13334276.png)
![5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13334278.png)
![(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate](/img/structure/B13334286.png)
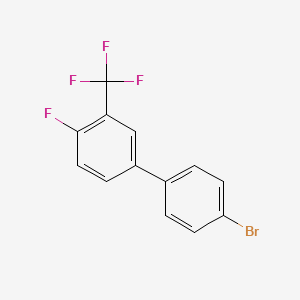
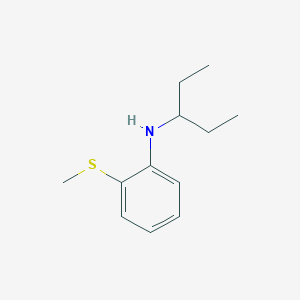

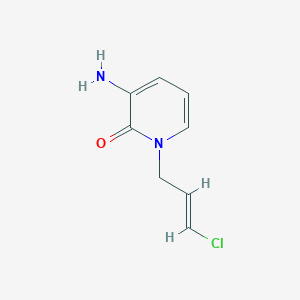
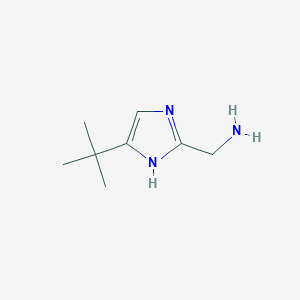
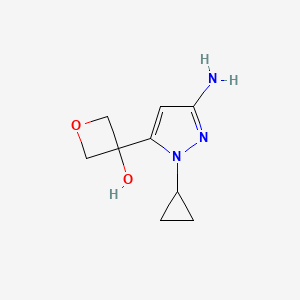
![3-[(4-Methylpentan-2-yl)oxy]azetidine](/img/structure/B13334316.png)
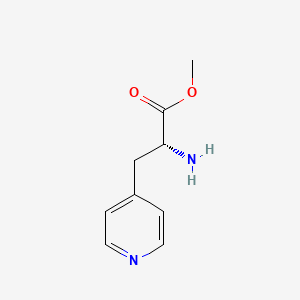
![1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13334330.png)
